molecular formula C10H18N2O5 B5165585 7-(2-aminoethyl)-2-azepanone oxalate

7-(2-aminoethyl)-2-azepanone oxalate

Cat. No.: B5165585
M. Wt: 246.26 g/mol
InChI Key: ZBKPCXCPEIZMHB-UHFFFAOYSA-N
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Description

7-(2-Aminoethyl)-2-azepanone oxalate is a nitrogen-containing heterocyclic compound featuring a seven-membered azepanone ring (a cyclic amide/ketone analog) with a 2-aminoethyl substituent at the 7-position and an oxalate counterion. This structure confers unique physicochemical properties, such as enhanced water solubility due to the protonable amino group and the ionic oxalate salt. The oxalate salt may improve crystallinity and stability, facilitating purification and storage .

Properties

IUPAC Name

7-(2-aminoethyl)azepan-2-one;oxalic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O.C2H2O4/c9-6-5-7-3-1-2-4-8(11)10-7;3-1(4)2(5)6/h7H,1-6,9H2,(H,10,11);(H,3,4)(H,5,6)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBKPCXCPEIZMHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=O)NC(C1)CCN.C(=O)(C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key attributes of 7-(2-aminoethyl)-2-azepanone oxalate and analogous compounds from literature:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Ring Size Substituents Potential Applications
This compound C₁₀H₁₉N₂O₅* ~247 (calculated) Azepanone, aminoethyl, oxalate ion 7 2-Aminoethyl at position 7 Pharmaceutical intermediates
Ethyl 2-(7-oxo-3,5-diphenyl-1,4-diazepan-2-yl)acetate C₂₁H₂₂N₂O₃ 350.42 1,4-Diazepanone, ester, phenyl groups 7 3,5-Diphenyl, ethyl ester at position 2 Crystallography studies, drug design
7-Hexyl-2-oxepanone C₁₂H₂₂O₂ 198.30 Lactone (cyclic ester) 7 Hexyl at position 7 Fragrances, flavoring agents

*Calculated based on structural formula (C₈H₁₅N₂O·C₂H₂O₄).

Structural and Functional Differences

  • Ring Heteroatom: The target compound contains a nitrogen atom in the azepanone ring, unlike 7-hexyl-2-oxepanone, which is an oxygen-containing lactone .
  • Substituents: The 2-aminoethyl group in the target compound contrasts with the hexyl chain in 7-hexyl-2-oxepanone and the diphenyl/ester groups in the diazepanone derivative . The aminoethyl substituent may enhance aqueous solubility and reactivity in nucleophilic reactions.

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